Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate
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Overview
Description
Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate is a chemical compound with the molecular formula C21H36O4Na and a molecular weight of 374.50 g/mol. It is a sodium salt derivative of a carboxylic acid, characterized by a cyclohexene ring substituted with hexyl and octanoate groups. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate typically involves the reaction of the corresponding carboxylic acid with sodium hydroxide. The reaction conditions include:
Reactants: 5-carboxy-4-hexylcyclohex-2-ene-1-octanoic acid and sodium hydroxide.
Solvent: Often, an aqueous or alcoholic solvent is used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the sodium ion is replaced by other cations or functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., halides). .
Scientific Research Applications
Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate involves its interaction with specific molecular targets. The carboxylate group can form ionic bonds with positively charged sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the hydrophobic hexyl and octanoate groups may interact with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
Potassium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate: The potassium salt variant, which may exhibit different solubility and reactivity properties.
This compound: Another similar compound with potential differences in biological activity and industrial uses
Properties
CAS No. |
56453-05-5 |
---|---|
Molecular Formula |
C21H35NaO4 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
sodium;8-(5-carboxy-4-hexylcyclohex-2-en-1-yl)octanoate |
InChI |
InChI=1S/C21H36O4.Na/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);/q;+1/p-1 |
InChI Key |
ZNBZNWFTONMVPR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
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